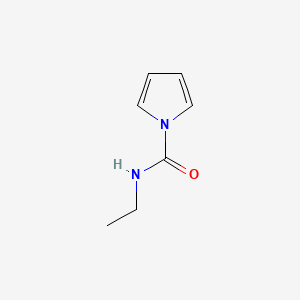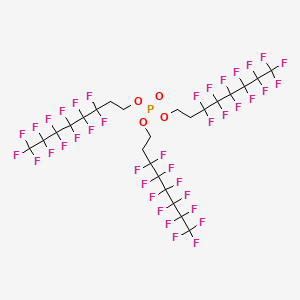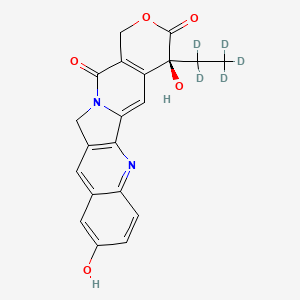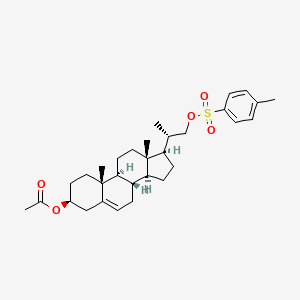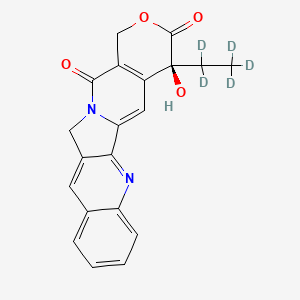
Ethyl Biscoumacetate-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Biscoumacetate-d8 is a compound with the molecular formula C22H16O8 . It is a courmarin that is used as an anticoagulant, with actions similar to those of Warfarin .
Molecular Structure Analysis
The molecular structure of Ethyl Biscoumacetate-d8 consists of 22 carbon atoms, 16 hydrogen atoms, and 8 oxygen atoms . The average mass is 408.358 Da and the monoisotopic mass is 408.084503 Da .Wissenschaftliche Forschungsanwendungen
Comparative Efficacy and Mechanism of Action in Anticoagulation
Ethyl Biscoumacetate is known for its rapid anticoagulant action compared to other coumarin derivatives, such as Dicumarol. It achieves a therapeutic effect usually within 18 to 24 hours, without the cumulative effect seen with Dicumarol, thanks to its rapid metabolism and elimination. This property could make Ethyl Biscoumacetate-d8 an interesting subject for studying the pharmacokinetics of anticoagulants and their effects on prothrombin time in a clinical setting (Toohey, 1953).
Binding to Serum Albumins
Research on the binding of coumarin anticoagulants to serum albumins has shown that compounds with a coumarin base, such as Ethyl Biscoumacetate, exhibit significant binding. This interaction is important for understanding the drug's bioavailability and distribution in the body. The study of such binding affinities can provide insights into the development of more effective anticoagulant therapies with improved safety profiles (Garten & Wosilait, 1971).
Use in Studying Antitumor Effects
Although not directly related to Ethyl Biscoumacetate-d8, the investigation of bis(ethyl)polyamine analogs in cancer research illustrates the potential for derivatives of Ethyl Biscoumacetate to be used in exploring new therapeutic avenues. Such compounds have been evaluated for their antitumor effects, indicating a broader spectrum of potential research applications for Ethyl Biscoumacetate-d8 in understanding cancer biology and treatment strategies (Shah et al., 1999).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Biscoumacetate-d8 involves the deuteration of Ethyl Biscoumacetate, which is a derivative of coumarin. Deuteration involves the replacement of hydrogen atoms with deuterium atoms and is commonly used in the synthesis of labeled compounds for use in research and analysis.", "Starting Materials": ["Ethyl Biscoumacetate", "Deuterium oxide (D2O)", "Deuterium gas (D2)"], "Reaction": [ "Step 1: Dissolve Ethyl Biscoumacetate in D2O and add a catalytic amount of a deuterating agent such as palladium on carbon (Pd/C).", "Step 2: Bubble D2 gas through the solution to replace the hydrogen atoms on the molecule with deuterium atoms.", "Step 3: Remove the Pd/C catalyst by filtration and isolate the product by standard purification techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1329834-88-9 |
Produktname |
Ethyl Biscoumacetate-d8 |
Molekularformel |
C22H16O8 |
Molekulargewicht |
416.411 |
IUPAC-Name |
ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
JCLHQFUTFHUXNN-UWAUJQNOSA-N |
SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
Synonyme |
4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester; 3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester; BOEA-d8; Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester; NSC 363 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)

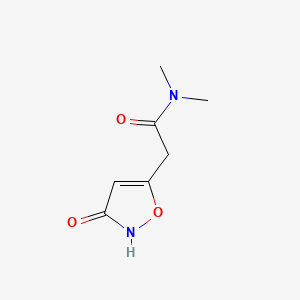
![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)
